molecular formula C10H15N3O3S B187655 Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate CAS No. 34750-55-5

Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate

Cat. No. B187655
CAS RN: 34750-55-5
M. Wt: 257.31 g/mol
InChI Key: JLKRBPJUVGFLCV-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate is a chemical compound that has gained significant attention in scientific research. It is a pyrimidine derivative that possesses unique biochemical and physiological properties, making it a promising candidate for various applications.

Mechanism Of Action

The mechanism of action of Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate is not completely understood. However, it is believed to exert its effects by inhibiting specific enzymes and signaling pathways involved in various cellular processes.

Biochemical And Physiological Effects

Studies have shown that Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate can modulate the expression of various genes and proteins involved in inflammation, cell proliferation, and apoptosis. It has also been shown to induce cell cycle arrest and inhibit angiogenesis, which are important processes in tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

One advantage of Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate is its relatively low toxicity compared to other compounds with similar activities. However, its limited solubility in aqueous solutions can make it challenging to use in certain experimental settings.

Future Directions

There are several potential future directions for research involving Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate. These include:
1. Investigating its potential as a therapeutic agent for specific types of cancer, such as breast, lung, and prostate cancer.
2. Studying its effects on specific signaling pathways involved in inflammation and immune responses, with the goal of developing new treatments for inflammatory disorders.
3. Exploring its potential as an antiviral agent against emerging viral diseases, such as COVID-19.
4. Investigating its potential as a drug delivery system for targeted therapies, such as small interfering RNAs (siRNAs) and other nucleic acid-based drugs.
5. Studying its pharmacokinetics and pharmacodynamics in vivo to better understand its efficacy and safety profile.
In conclusion, Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate is a promising compound with potential applications in various fields of scientific research. Its unique biochemical and physiological properties make it a valuable tool for studying cellular processes and developing new therapies for diseases. Further research is needed to fully understand its mechanism of action and explore its potential in different experimental settings.

Synthesis Methods

The synthesis of Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate involves the reaction of ethyl 2-(methylthio)acetate with 2-amino-1-(2-hydroxyethyl)pyrimidine-4,5-diol in the presence of a catalyst. The reaction yields the desired compound, which can be purified by standard techniques.

Scientific Research Applications

Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, it has been investigated for its potential as a therapeutic agent for diseases such as cancer, viral infections, and inflammatory disorders.

properties

CAS RN

34750-55-5

Product Name

Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

ethyl 4-(2-hydroxyethylamino)-2-methylsulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C10H15N3O3S/c1-3-16-9(15)7-6-12-10(17-2)13-8(7)11-4-5-14/h6,14H,3-5H2,1-2H3,(H,11,12,13)

InChI Key

JLKRBPJUVGFLCV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C(N=C1NCCO)SC

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NCCO)SC

Other CAS RN

34750-55-5

Origin of Product

United States

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